molecular formula C11H13FO3 B15316196 3-(5-Fluoro-2-methoxyphenyl)butanoic acid

3-(5-Fluoro-2-methoxyphenyl)butanoic acid

Cat. No.: B15316196
M. Wt: 212.22 g/mol
InChI Key: WRSFSUWZYHMFLX-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a butanoic acid moiety attached to a fluorinated and methoxylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzene.

    Alkylation: The aromatic ring undergoes alkylation with a suitable butanoic acid derivative under acidic or basic conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The methoxy group can influence the compound’s solubility and bioavailability, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Fluoro-3-methoxyphenylboronic acid

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)butanoic acid is unique due to the combination of its fluorinated and methoxylated aromatic ring with a butanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H13FO3/c1-7(5-11(13)14)9-6-8(12)3-4-10(9)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

WRSFSUWZYHMFLX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

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